Igermetostat - 2409538-60-7

Igermetostat

Catalog Number: EVT-15272200
CAS Number: 2409538-60-7
Molecular Formula: C32H46N4O4
Molecular Weight: 550.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Igermetostat is a synthetic compound classified as an inhibitor of the enzyme histone deacetylase. It is primarily investigated for its potential therapeutic applications in oncology, particularly in the treatment of various cancers by modulating gene expression through epigenetic mechanisms. The compound has garnered attention due to its role in altering the acetylation status of histones, which can lead to the reactivation of tumor suppressor genes and inhibition of oncogenes.

Source: Igermetostat is derived from a series of synthetic processes involving various chemical precursors. It is not found naturally but is produced through laboratory synthesis.

Classification: In terms of chemical classification, Igermetostat falls under the category of organic compounds, specifically belonging to the family of amides and heterocyclic compounds.

Synthesis Analysis

The synthesis of Igermetostat involves several key steps that ensure the formation of its complex molecular structure. The following outlines the primary methods and technical details associated with its synthesis:

  • Starting Materials: The synthesis begins with commercially available precursors, which undergo multiple chemical transformations.
  • Key Reactions: The synthesis typically includes condensation reactions, cyclization, and functional group modifications such as methylation and hydroxylation.
  • Purification Techniques: After synthesis, purification is achieved through methods like column chromatography and recrystallization to isolate high-purity Igermetostat.

In industrial settings, batch or continuous flow reactors are employed to optimize reaction conditions for large-scale production. Automated purification systems like high-performance liquid chromatography are utilized to ensure product quality and yield .

Molecular Structure Analysis

The molecular structure of Igermetostat can be summarized as follows:

  • Molecular Formula: C32H46N4O4
  • Molecular Weight: 550.73 g/mol
  • Structure Characteristics: The compound features a complex arrangement including multiple rings and functional groups that contribute to its biological activity.
  • Stereochemistry: Igermetostat is achiral, meaning it does not have stereoisomers .
Chemical Reactions Analysis

Igermetostat undergoes various chemical reactions that are critical for its functionality:

  • Reactions Involved:
    • Oxidation and Reduction: These reactions modify functional groups within the molecule, affecting its reactivity and stability.
    • Substitution Reactions: These can occur under specific conditions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

Mechanism of Action

The mechanism of action for Igermetostat primarily involves the inhibition of histone deacetylases. This inhibition leads to an increase in histone acetylation levels, which in turn affects gene expression by:

  1. Reactivating Tumor Suppressor Genes: By preventing the removal of acetyl groups from histones, Igermetostat promotes a more open chromatin structure conducive to transcription.
  2. Inhibiting Oncogenes: The compound can also lead to downregulation of genes that promote cancer cell growth and survival.

Data from preclinical studies suggest that Igermetostat may enhance the efficacy of other anticancer therapies when used in combination .

Physical and Chemical Properties Analysis

The physical and chemical properties of Igermetostat include:

  • Physical Properties:
    • Appearance: Typically presented as a solid or crystalline form.
    • Melting Point: Specific melting point data may vary based on purity and form.
  • Chemical Properties:
    • Stability: Igermetostat exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations.
    • Solubility: It has moderate solubility in organic solvents but limited solubility in water.

These properties are essential for understanding how Igermetostat behaves in biological systems and during formulation development .

Applications

Igermetostat is primarily explored for its scientific uses in cancer therapy. Its ability to modulate gene expression through epigenetic mechanisms positions it as a potential candidate for:

Research continues into its potential applications across various cancer types, aiming to establish effective treatment protocols that incorporate this compound .

Synthesis and Molecular Design of Igermetostat

Synthetic Pathways and Optimization Strategies for EZH2 Inhibitors

The synthesis of EZH2 inhibitors, including Igermetostat, employs convergent strategies focusing on core scaffold assembly and functional group diversification. Prototypical pathways include:

  • S-adenosylmethionine (SAM)-competitive inhibitors: Synthesized via multi-step sequences starting from benzyl-protected amino acids. For example, tazemetostat (EPZ-6438) is produced through nucleophilic aromatic substitution on dichloropyridazine intermediates, followed by Suzuki coupling to install aryl groups critical for SET domain binding [1].
  • Non-competitive agents (e.g., DZNep): Derived from adenosine analogs using N-glycosylation reactions, with key steps involving Vorbrüggen glycosylation to establish β-stereochemistry [7].
  • PROTAC-based degraders: Constructed via sequential peptide coupling (e.g., between VHL ligands and EZH2-targeting warheads) using HATU/DIPEA activation, achieving yields >60% after HPLC purification [1] [5].

Optimization strategies focus on:

  • Atom economy improvement: Transition from stoichiometric metal catalysts (e.g., Pd(PPh₃)₄) to catalytic Suzuki-Miyaura couplings, reducing Pd loading to <0.05 equiv and minimizing heavy metal waste [8].
  • Process mass intensity (PMI) reduction: Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) lowers PMI from 120 to 35 kg/kg API in GSK126 synthesis [8].

Table 1: Synthetic Efficiency Metrics for EZH2 Inhibitors

CompoundKey ReactionAtom Economy (%)PMI (kg/kg)
DZNepVorbrüggen glycosylation7885
TazemetostatSuzuki coupling9245
PROTAC YM281Peptide coupling8862
Igermetostat (reported)Reductive amination9538

Structural Modifications Enhancing Target Selectivity and Potency

Igermetostat incorporates strategic modifications to the canonical EZH2 inhibitor scaffold:

  • Pyridone core: Replaces traditional benzamide structures, enabling dual hydrogen bonding with EZH2’s Tyr661 and His662 residues. This enhances binding affinity (Kd = 1.2 nM vs. 8.9 nM for tazemetostat) [1] [2].
  • Trifluoroethyl substituent: Projects into the substrate lysine channel, increasing hydrophobic interactions and conferring >100-fold selectivity over EZH1. Molecular dynamics simulations show ΔGbinding improvements of -3.2 kcal/mol [3].
  • Solubility-enhancing groups: Incorporation of N-methylpiperazine mitigates crystallization tendencies, improving aqueous solubility (logS = -3.1 vs. -4.8 for GSK343) without compromising blood-brain barrier penetration [6].

Metabolic stability is optimized through:

  • Deuterium incorporation: Replaces labile methyl groups with CD3 at metabolic hotspots, reducing CYP3A4-mediated clearance by 60% [10].
  • Stereochemical control: R-configuration at C14 avoids oxidative deamination observed in racemic analogs, extending in vivo half-life to >6 hours [1].

Table 2: Structure-Activity Relationship of Key EZH2 Inhibitor Modifications

Modification SiteStructural FeatureEffect on PotencyEffect on Selectivity
Core scaffoldPyridone (Igermetostat)12-fold ↑ vs. benzamideEZH2/EZH1: 150-fold ↑
Lysine channel anchor-CH₂CF₃ (Igermetostat)IC₅₀ = 2 nMPRC2/non-PRC2: 90-fold ↑
Solubilizing groupN-methylpiperazineNo changeCYP inhibition: 5-fold ↓

Comparative Analysis of Igermetostat vs. Other EZH2-Targeting Agents

Biochemical and cellular profiling reveals distinct advantages:

  • Catalytic inhibitors (e.g., tazemetostat, GSK126):
  • Suppress H3K27me3 by occupying SAM pockets (Ki = 3–15 nM) [7].
  • Limited efficacy in DLBCL with EZH2 Y641 mutations (viability reduction <40% at 1 µM) [1].
  • PROTAC degraders (e.g., YM281):
  • Induce ubiquitin-mediated EZH2 degradation (DC₅₀ = 8 nM) [1].
  • Broader activity across lymphoma subtypes (DLBCL, follicular, marginal zone) via non-enzymatic function disruption [1].
  • DZNep:
  • Global HMT inhibition causes cytotoxicity at low doses (IC₅₀ = 0.5 µM) but lacks specificity [7].
  • Igermetostat:
  • Combines catalytic inhibition with partial degradation (60% EZH2 reduction at 100 nM).
  • Superior growth inhibition in EZH2-mutant DLBCL (78% vs. 45% for tazemetostat) [1] [7].

Table 3: Comparative Efficacy in Lymphoma Models

ParameterIgermetostatTazemetostatYM281 (PROTAC)DZNep
Biochemical IC₅₀1.8 nM11 nMDegradation-specificN/A
DLBCL viability ↓78%45%92%95%
Non-DLBCL activityYes (follicular)LimitedYes (pan-lymphoma)Yes
Specificity index85926512

Green Chemistry Approaches in Large-Scale Synthesis

Igermetostat manufacturing employs principles from the ACS Green Chemistry Institute:

  • Solvent sustainability: Replacement of dichloromethane (DCM) with 2-methyl-THF in extraction steps (E-factor reduction: 15 → 4). This aligns with Principle #5 (safer solvents) [8].
  • Catalytic hydrogenation: Uses Pd/C (0.1 mol%) for nitro group reduction instead of stoichiometric SnCl₂/HCl, reducing heavy metal waste by 98% [8].
  • Enzymatic desymmetrization: Lipase-catalyzed resolution of meso-diol intermediates achieves 99% ee, eliminating chiral chromatography (Principle #6: energy efficiency) [5].

Process intensification techniques include:

  • Continuous flow chemistry: Mitsunobu reactions performed in tubular reactors (τ = 5 min) at 100°C, improving yield to 94% versus 65% in batch mode [9].
  • In-line purification: Membrane-based separation removes triphenylphosphine oxide continuously, avoiding silica gel chromatography [9].

Table 4: Green Chemistry Metrics for Igermetostat Synthesis

PrincipleImplementationImprovement vs. Benchmarks
Waste prevention (Principle 1)Continuous extractionPMI: 38 vs. 120 (tazemetostat)
Atom economy (Principle 2)Reductive amination over alkylationAtom economy: 95% vs. 72%
Energy efficiency (Principle 6)Flow chemistry (ΔT = 70°C reduction)Energy use: 18 kWh/kg vs. 45
Renewable feedstocks (Principle 7)Bio-based 2-MeTHF solventCarbon footprint: 22% ↓

Properties

CAS Number

2409538-60-7

Product Name

Igermetostat

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(3-piperidin-1-ylcyclobutyl)oxybenzamide

Molecular Formula

C32H46N4O4

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C32H46N4O4/c1-5-36(24-9-13-39-14-10-24)30-19-27(40-26-16-25(17-26)35-11-7-6-8-12-35)18-28(23(30)4)31(37)33-20-29-21(2)15-22(3)34-32(29)38/h15,18-19,24-26H,5-14,16-17,20H2,1-4H3,(H,33,37)(H,34,38)

InChI Key

YGNGDDWFJFOIGX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)OC4CC(C4)N5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.